molecular formula C4H10ClNO2S B1301855 Methyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 5714-80-7

Methyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No. B1301855
CAS RN: 5714-80-7
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-DFWYDOINSA-N
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Description

Methyl 2-amino-3-mercaptopropanoate hydrochloride is a compound that can be associated with radioprotectant properties and is structurally related to compounds such as 3-mercaptopropylamine hydrochloride. The latter has been studied for its conformation within crystal structures, which is relevant to understanding the behavior of similar mercapto compounds .

Synthesis Analysis

The synthesis of related mercapto compounds involves interactions with various reagents. For instance, methyl 3-phenyl-3-chloro-2-oxopropionate reacts with 2-mercaptoethanolamines to produce 1,4-thiazine derivatives, indicating the reactivity of the SH group in these reactions . Additionally, the synthesis of methylmercury derivatives, such as methyl,2-mercaptopyrimidinatomercury(II), from methylmercuric hydroxide and 2-mercaptopyrimidine, provides insights into the synthesis routes that could be applicable to methyl 2-amino-3-mercaptopropanoate hydrochloride .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography. For example, the crystal structure of 3-mercaptopropylamine hydrochloride does not show sulfur-nitrogen interaction, which could be a point of comparison for the molecular structure of methyl 2-amino-3-mercaptopropanoate hydrochloride . The structure of methyl,2-mercaptopyrimidinatomercury(II) reveals how the mercapto group interacts with mercury, which could be extrapolated to understand the coordination chemistry of methyl 2-amino-3-mercaptopropanoate hydrochloride .

Chemical Reactions Analysis

The reactivity of mercapto groups in related compounds suggests that methyl 2-amino-3-mercaptopropanoate hydrochloride could undergo various chemical transformations. For instance, the reaction of 2-mercaptoethanolamines with methyl 3-phenyl-3-chloro-2-oxopropionate leading to thiazine derivatives shows the potential for cyclization and heterocycle formation . The synthesis of large cyclic disulfide peptides from derivatives of 2-amino-6-mercaptohexanoic acid also demonstrates the potential for creating complex structures from simple mercapto-containing amino acids .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 2-amino-3-mercaptopropanoate hydrochloride are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the crystal structure and solubility behavior of 3-mercaptopropylamine hydrochloride can inform about the solubility and crystalline nature of methyl 2-amino-3-mercaptopropanoate hydrochloride . The stability of the mercapto group in different environments, as seen in the synthesis of large cyclic disulfide peptides, is also relevant to understanding the stability and reactivity of methyl 2-amino-3-mercaptopropanoate hydrochloride .

Scientific Research Applications

Quantum Dots Synthesis

Methyl 2-amino-3-mercaptopropanoate hydrochloride and related mercapto acids have been utilized as capping agents in the synthesis of CdTe quantum dots (QDs). These compounds help control the growth rate, size distribution, and fluorescence properties of QDs. Branched mercapto acids with methyl side groups have been found to be particularly effective in producing QDs with narrow size distribution and strong fluorescence (Ma, Fang, Bai, & Guo, 2013).

Anticancer Agents

Certain derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, which is closely related to methyl 2-amino-3-mercaptopropanoate hydrochloride, have shown significant in vitro anticancer activity against various cancer cell lines (Saad & Moustafa, 2011).

Inhibitory Activity in Biochemical Processes

Methyl 2-amino-3-mercaptopropanoate hydrochloride and its variants have been studied for their inhibitory activities against enzymes like carboxypeptidase A. Specific enantiomers of 2-benzyl-3-mercaptopropanoic acid, a related compound, have demonstrated significant inhibitory potency (Kim & Kim, 1993).

Chelating Agents for Heavy Metals

Mercapto acids, including variants of methyl 2-amino-3-mercaptopropanoate hydrochloride, have been evaluated for their ability to sequester heavy metals like methylmercury(II). These compounds can form stable complexes with heavy metal ions, which is crucial in addressing environmental contamination and toxicity (Falcone et al., 2012).

Synthesis of Functionalized Materials

Methyl 2-amino-3-mercaptopropanoate hydrochloride and related compounds are used in the synthesis of functionalized materials like MCM-41-type materials. These are useful in various chemical processes and materials science applications, including catalysis and adsorption (Díaz and Pérez-Pariente, 2002).

Safety And Hazards

“Methyl 2-amino-3-mercaptopropanoate hydrochloride” is classified as an irritant . It has hazard statements H315-H319 , indicating that it causes skin irritation and serious eye irritation. It should be handled with appropriate personal protective equipment .

properties

IUPAC Name

methyl 2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHXJZQBJXAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972606
Record name Methyl cysteinate--hydrogen chloride (1/1)
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Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-mercaptopropanoate hydrochloride

CAS RN

5714-80-7, 18598-63-5
Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Mecysteine hydrochloride
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Record name Methyl cysteinate--hydrogen chloride (1/1)
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Record name Methyl DL-cysteinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
Number of citations: 20 www.sciencedirect.com
CG Bai, YT Xu, NN Li, JH Wang, C Yang… - Current Enzyme …, 2015 - ingentaconnect.com
Nearly all antibiotics are ineffective to the antibiotic-resistant bacteria New Delhi metallo-beta -lactamase-1(NDM-1), one of the most important reasons is that antibiotics can be …
Number of citations: 9 www.ingentaconnect.com
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org
PA Turhanen, J Leppänen, JJ Vepsäläinen - ACS omega, 2019 - ACS Publications
… (R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride (83 mg, 76%) was obtained as a white solid. H NMR (CD 3 OD): δ 4.34 (t, 1H, 3 J HH = 5.1), 3.87 (s, 3H), 3.09 (d, 2H, 3 J HH = …
Number of citations: 19 pubs.acs.org
X Li, H Li, W Yang, J Zhuang, H Li, W Wang - Tetrahedron Letters, 2016 - Elsevier
… In our exploratory study, the commercially available methyl 2-amino-3-mercaptopropanoate hydrochloride 2s was chosen as a model substrate for the proposed one-pot protecting …
Number of citations: 8 www.sciencedirect.com

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